molecular formula C6H8N2OS B183210 2-Amino-4-methyl-5-acetylthiazole CAS No. 30748-47-1

2-Amino-4-methyl-5-acetylthiazole

Cat. No.: B183210
CAS No.: 30748-47-1
M. Wt: 156.21 g/mol
InChI Key: PKUKCASRNJIQNU-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-acetylthiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of the thiazole ring. The molecular formula of this compound is C6H8N2OS, and it has a molecular weight of 156.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-5-acetylthiazole typically involves the reaction of 3-chloro-2,4-pentanedione with thiourea in the presence of a base such as pyridine. The reaction is carried out in methanol, and the product is obtained after purification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methyl-5-acetylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-methyl-5-acetylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-acetylthiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Amino-5-nitrothiazole
  • 2-Amino-6-nitrobenzothiazole
  • 2-Amino-1,3,4-thiadiazole

Comparison: 2-Amino-4-methyl-5-acetylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUKCASRNJIQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352180
Record name 2-Amino-4-methyl-5-acetylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30748-47-1
Record name 2-Amino-4-methyl-5-acetylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-amino-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of thiourea (5.18 g, 0.068 mol) in dry MeOH (20 mL) was stirred and cooled on an ice bath. Pyridine (2 mL) was added, followed by 3-chloro-2,4-pentadione (9.15 g, 0.068 mol) dropwise. After completion of the addition the reaction mixture was allowed to warm to r. t. and stirring was continued for 4 h. The precipitates were filtered and washed with EtOAc to afford white solid 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone.
Quantity
5.18 g
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20 mL
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2 mL
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[Compound]
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3-chloro-2,4-pentadione
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9.15 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An efficient route for the synthesis bithiazole analogs was developed as follows. Efforts began with a synthesis of N-(2-(5-chloro-2-methoxyphenylamino)-4′-methyl-4,5′-bithiazol-2′-yl)benzamide—the putative structure of “Corr-4” corrector 4. This work commenced by treating 3-chloropentane-2,4-dione with thiourea under reflux in absolute ethanol. 5-Acetyl-2-amino-4-methylthiazole (5) was obtained in 90% yield. Surprisingly, attempts to aminoacylate the 2-amino moiety in 5 with benzoyl chloride under various base, solvent and temperature conditions failed to deliver the desired intermediate N-(5-acetyl-4-methyl-thiazol-2-yl)-benzamide (6).
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Amino-4-methyl-5-acetylthiazole a promising starting point for developing new antimalarial drugs?

A1: this compound possesses a structure that can be easily modified to create diverse derivatives, including thiazolyl hydrazonothiazolamines and 1,3,4-thiadiazinyl hydrazonothiazolamines. These derivatives have shown promising in vitro antimalarial activity, particularly against Plasmodium falciparum. []

Q2: How do these this compound derivatives affect the malaria parasite, Plasmodium falciparum?

A2: Research indicates that at least one derivative, compound 4l, specifically targets the ring stage of the P. falciparum life cycle. [] While the exact mechanism of action remains to be fully elucidated, the compound's selective action against the ring stage suggests it may interfere with critical metabolic pathways or processes specific to this developmental stage. Further research is needed to confirm the precise targets and downstream effects.

Q3: What is the significance of compound 4l's activity against the ring stage of P. falciparum?

A3: Targeting the ring stage of P. falciparum is particularly important for antimalarial drug development because it is during this stage that the parasite differentiates into merozoites, the forms responsible for invading red blood cells and causing the clinical symptoms of malaria. Inhibiting ring stage development could potentially break the parasite's life cycle and prevent disease progression. []

Q4: Besides its potential for antimalarial drug development, are there other applications of this compound?

A4: Yes, this compound serves as a versatile building block for various heterocyclic compounds with potential biological activities. For example, it has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have shown anticancer and antimicrobial properties. []

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